

Early Preclinical Studies of BMS-193885: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of **BMS-193885**, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist. The information presented is collated from publicly available research and is intended to offer insights into the compound's pharmacological profile and its initial evaluation as a potential therapeutic agent for obesity.

Core Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical evaluations of **BMS-193885**.

Table 1: In Vitro Activity and Selectivity of BMS-193885



Parameter	Value	Cell Line/System	Notes
Binding Affinity (Ki)	3.3 nM	SK-N-MC cell membranes (endogenously expressing human Y1 receptor)	Competitive antagonist at the neuropeptide Y binding site.[1][2][3]
Functional Antagonism (Kb)	4.5 nM	CHO cells expressing human Y1 receptor	Measured by reversal of forskolin-stimulated cAMP production inhibition by neuropeptide Y.[1][2]
Selectivity vs. other NPY Receptors	>1000 nM (Ki)	Cloned human NPY receptors	No appreciable affinity for Y2, Y4, and Y5 receptors.[2][3]
Selectivity vs. α2 Adrenergic Receptor	~200-fold less potent	G-protein coupled receptor panel	
Selectivity vs. σ1 Receptor	~100-fold selectivity	G-protein coupled receptor and ion channel panel	Tested against a panel of 70 GPCRs and ion channels.[1]

Table 2: In Vivo Efficacy of BMS-193885 in Rat Models of Obesity



Administration Route	Dose	Effect on Food Intake	Effect on Body Weight	Animal Model
Intraperitoneal (i.p.)	10 mg/kg (acute)	Reduced NPY- induced 1-hour food intake.[1]	Not specified for acute	Satiated rats
Intraperitoneal (i.p.)	10 mg/kg (acute)	Reduced spontaneous overnight food consumption.[1]	Not specified for acute	Rats
Intraperitoneal (i.p.)	10 mg/kg/day (chronic, 44 days)	Significantly reduced cumulative food intake.[1]	Significantly reduced rate of body weight gain.[1]	Sprague-Dawley rats
Intranasal	20 μg (daily for 1 week)	Decreased feed intake.	Not specified for this duration	Socially isolated rats (model for binge eating)[4]

Table 3: Pharmacokinetic and Safety Profile of BMS-193885



Parameter	Observation	Species	Notes
Oral Bioavailability	Lacks oral bioavailability.[1][5]	Not specified	
Systemic Bioavailability	Good systemic bioavailability.[1][5][6]	Not specified	
Brain Penetration	Good brain penetration.[1][2][5][6]	Not specified	
Cardiovascular Safety	No serious adverse effects.	Rats (up to 30 mg/kg i.v.), Dogs (up to 10 mg/kg i.v.)	
Locomotor Activity	No significant effect.	Rats (up to 20 mg/kg i.p.)	
Anxiolytic/Anxiogenic Effects	No activity in elevated plus maze.	Rats (i.p. and i.c.v. administration)	Suggests food intake reduction is not due to anxiety.[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on the available literature.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (Ki) of **BMS-193885** for the NPY Y1 receptor.

- Cell Line: SK-N-MC cells, which endogenously express the human NPY Y1 receptor.[1]
- Radioligand: [1251]Peptide YY ([1251]PYY).[1]
- · Protocol Outline:
 - Membrane Preparation: Membranes from SK-N-MC cells were prepared.



- Incubation: Cell membranes were incubated with a fixed concentration of [125] PYY and varying concentrations of BMS-193885.
- Separation: Bound and free radioligand were separated by filtration.
- Detection: Radioactivity of the filter-bound complex was measured.
- Data Analysis: The concentration of BMS-193885 that inhibits 50% of the specific binding of [125]PYY (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
- Key Finding: BMS-193885 competitively inhibited the binding of [125]PYY with a Ki of 3.3 nM.
 [1][2][3] It increased the Kd of [125]PeptideYY from 0.35 nM to 0.65 nM without altering the Bmax (0.16 pmol/mg of protein), confirming competitive antagonism.[1]

In Vitro Functional Assay (cAMP Measurement)

This assay was used to assess the functional antagonist activity of **BMS-193885** at the NPY Y1 receptor.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor.[2][3]
- Principle: The NPY Y1 receptor is a Gi-coupled receptor, and its activation by an agonist like NPY inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist will block this effect.
- Protocol Outline:
 - Cell Stimulation: CHO-Y1 cells were stimulated with forskolin to increase basal cAMP levels.
 - Agonist Inhibition: The cells were then treated with NPY, which inhibits the forskolinstimulated cAMP production.
 - Antagonist Reversal: BMS-193885 was added at various concentrations to determine its ability to reverse the NPY-induced inhibition of cAMP production.



- cAMP Measurement: Intracellular cAMP levels were quantified.
- Key Finding: BMS-193885 acted as a full antagonist, reversing the NPY-mediated inhibition of forskolin-stimulated cAMP production with an apparent Kb of 4.5 nM.[1][2][3]

In Vivo Animal Models of Obesity

These studies were conducted to evaluate the efficacy of **BMS-193885** in reducing food intake and body weight.

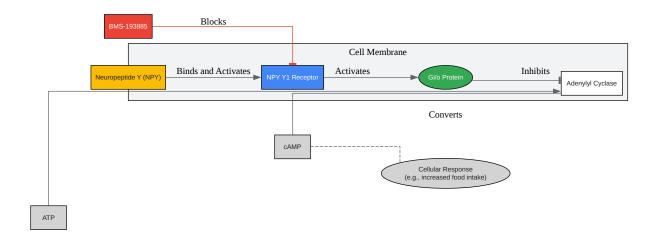
- Animal Model: Male Sprague-Dawley rats were used for chronic studies.[1] Satiated rats
 were used for NPY-induced feeding studies.[1] Socially isolated rats were used as a model
 for binge eating.[4]
- Acute NPY-Induced Feeding Study:
 - Administration: Satiated rats received an intracerebroventricular (i.c.v.) injection of NPY to induce feeding.
 - Treatment: BMS-193885 was administered either i.c.v. or intraperitoneally (i.p.) prior to the NPY challenge.
 - Measurement: Food intake was measured for one hour post-NPY injection.
- · Chronic Obesity Study:
 - Treatment: Male Sprague-Dawley rats were administered BMS-193885 (10 mg/kg, i.p.) or vehicle daily for 44 days.[1]
 - Measurements: Food intake, water intake, and body weight were monitored throughout the study.
- Key Findings: BMS-193885 blocked NPY-induced food intake and reduced spontaneous overnight food consumption.[1] Chronic administration led to a significant reduction in food intake and body weight gain without the development of tolerance.[1]

Visualizations

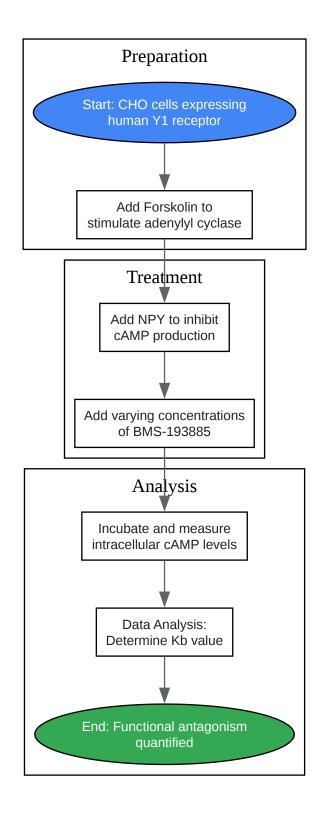


NPY Y1 Receptor Signaling Pathway









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